![molecular formula C18H16ClNO2S B2500752 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide CAS No. 2097865-34-2](/img/structure/B2500752.png)
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound of interest, 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, is a complex organic molecule that appears to be related to the family of acetamides, which are characterized by the presence of an acetyl functional group attached to a nitrogen atom. Although the specific compound is not directly synthesized or analyzed in the provided papers, related compounds with chlorophenyl and acetamide groups have been studied, which can offer insights into the chemical behavior and properties of the compound .
Synthesis Analysis
The synthesis of related compounds involves the reaction of chlorophenol with dichloroacetamide derivatives. For instance, N-Phenyl-2,2-di(4-chlorophenoxy)acetamide was synthesized using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of tetrahydrofuran (THF) as the solvent and anhydrous potassium carbonate as the base . The reaction conditions such as temperature, time, and feed composition were optimized to achieve a 75% yield. This suggests that a similar approach could potentially be used for synthesizing the compound of interest, with appropriate modifications to the starting materials and reaction conditions to incorporate the furanyl and thiophenyl groups.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis . These techniques help in confirming the presence of functional groups and the overall molecular framework. For the compound of interest, one would expect to see characteristic peaks corresponding to the chlorophenyl, furanyl, thiophenyl, and acetamide moieties in the IR and NMR spectra. Additionally, quantum chemical calculations can be used to study the conformations of such molecules, as demonstrated for other acetamide derivatives .
Chemical Reactions Analysis
The chemical reactivity of acetamide derivatives can be influenced by the substituents attached to the nitrogen and the acetyl group. The presence of electron-withdrawing groups such as chlorophenyl can affect the polarity and reactivity of the molecule. For example, the study of 2-chloro-N-[2-(methylsulfanyl)phenyl]acetamide revealed a preferred conformer, which could have implications for its reactivity . The compound of interest may also exhibit specific reactivity patterns due to the influence of the furanyl and thiophenyl groups, which could be explored through experimental studies.
Physical and Chemical Properties Analysis
The physical properties such as melting point, solubility, and polarity are crucial for understanding the behavior of a compound. The polarity of acetamide derivatives can be assessed using the dipole moment method, which provides information on the molecular geometry and distribution of charges within the molecule . The chemical properties, including acidity, basicity, and nucleophilicity of the acetamide nitrogen, are also important factors that can be influenced by the attached substituents. These properties would need to be experimentally determined for the compound of interest to gain a comprehensive understanding of its characteristics.
Scientific Research Applications
Synthesis and Characterization
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound that involves multiple heterocyclic structures, including furan and thiophene rings. The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of similar heterocyclic compounds has been achieved through reactions like the Gewald reaction, where key steps include the condensation of furfuryl amine and ethyl cyanoacetate, followed by reactions with substituted acetophenones and sulfur compounds (Arora, Saravanan, Mohan, & Bhattacharjee, 2013). These procedures are fundamental in the preparation of compounds with potential biological activities and are characterized using techniques like IR, 1H NMR, and mass spectrometry.
Antimicrobial Activity
Compounds with structures similar to 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide have been evaluated for their antimicrobial properties. The synthesized compounds, upon characterization, are often subjected to antimicrobial activity screening. For example, Schiff bases derived from similar synthetic pathways have shown antimicrobial activity, indicating the potential of such compounds in the development of new antimicrobial agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Potential in Material Science
The heterocyclic components, such as furan and thiophene, found in compounds like 2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide, are often explored in material science, particularly in the synthesis of conductive polymers. Cationic polythiophenes, for instance, have been synthesized and investigated for their DNA-binding capabilities, suggesting the application of such compounds in the development of theranostic gene delivery systems (Carreon, Santos, Matson, & So, 2014).
Environmental Chemistry
The environmental impact and metabolism of related chloroacetamide and acetamide compounds have been studied, especially in the context of herbicide activity and safening. The metabolism studies help in understanding the degradation and environmental fate of such compounds, contributing to the development of safer and more effective agricultural chemicals (Coleman, Linderman, Hodgson, & Rose, 2000).
properties
IUPAC Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO2S/c19-15-6-2-1-5-13(15)11-18(21)20-12-14(16-7-3-9-22-16)17-8-4-10-23-17/h1-10,14H,11-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKVLNHFYBXINBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)NCC(C2=CC=CO2)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

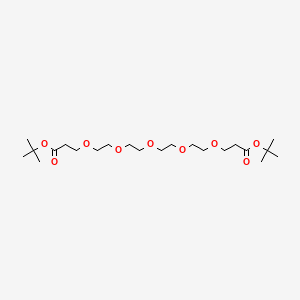
![1-[(2-amino-2-oxoethyl)thio]-N-cyclohexyl-4-methyl-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2500673.png)
![3-(3-Fluorophenyl)-6-(methylthio)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2500675.png)

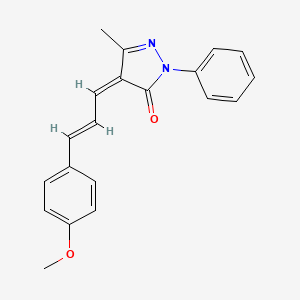
![(5-Bromo-2-methylphenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2500678.png)
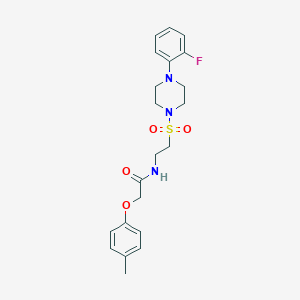
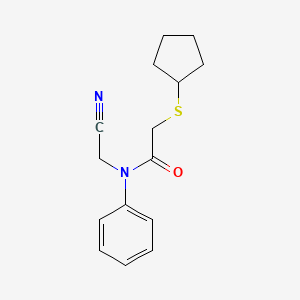
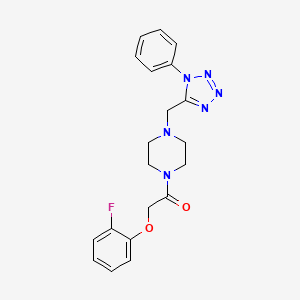
![2-({[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenyl-4-pyrimidinol](/img/structure/B2500682.png)
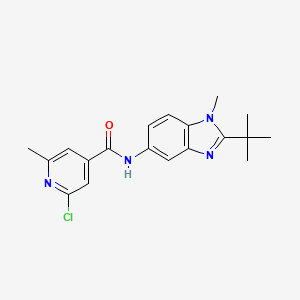
![N-(3-chlorophenyl)-2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2500687.png)
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(3-chlorophenyl)piperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)
![3,4-Difluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2500691.png)